N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide
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Overview
Description
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Catalysis
In the realm of organic synthesis, derivatives of piperazine, such as those related to "N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide," have been utilized as enantioselective catalysts. These compounds have shown significant efficacy in promoting hydrosilylation reactions, which are crucial for synthesizing a wide range of organic compounds. The sulfonyl group attached to the piperazine ring plays a pivotal role in achieving high enantioselectivity and yield, making these derivatives valuable tools in synthetic organic chemistry (Wang et al., 2006).
Fluorescent Chemosensors
Another fascinating application of this chemical framework is in the development of fluorescent chemosensors. A specific derivative was synthesized for the discriminative detection of Cd2+ and CN− ions. This chemosensor leverages the unique electronic and structural properties of the furan-2-carboxamide group attached to a phenoxazine core, enabling high sensitivity and selectivity toward these ions. Such chemosensors have critical applications in environmental monitoring, biological imaging, and the study of ionic interactions at the molecular level (Ravichandiran et al., 2020).
Antimicrobial Activity
Compounds bearing the piperazine and furan-2-carboxamide motifs have been explored for their antimicrobial properties. Synthesis and in vitro evaluations have highlighted the potential of these derivatives as antimicrobial agents, offering a new avenue for the development of novel therapeutics to combat resistant microbial strains. The structural diversity of these compounds allows for the exploration of various biological activities, contributing to the expansion of the drug discovery landscape (Patil et al., 2021).
Neuroinflammation Imaging
In the field of neurology, derivatives of "this compound" have been identified as promising agents for PET imaging of neuroinflammation. These compounds target the colony-stimulating factor 1 receptor (CSF1R), a marker for microglial activation in the brain, which is implicated in various neurodegenerative diseases. The ability to non-invasively image and quantify microglial activation provides valuable insights into the pathophysiology of neurodegenerative diseases and the effectiveness of therapeutic interventions (Horti et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target mycobacterium tuberculosis .
Mode of Action
It is known that similar compounds exhibit anti-tubercular activity , suggesting that this compound may also interact with bacterial cells to inhibit their growth or replication.
Biochemical Pathways
Given its potential anti-tubercular activity , it may affect pathways related to the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may also have a similar effect.
Properties
IUPAC Name |
N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c25-19(17-2-1-13-28-17)22-15-3-5-16(6-4-15)29(26,27)24-11-9-23(10-12-24)18-14-20-7-8-21-18/h1-8,13-14H,9-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSFUDZKPWQMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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